molecular formula C11H22N2O3 B1292395 Tert-butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate CAS No. 392331-66-7

Tert-butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate

Cat. No. B1292395
Key on ui cas rn: 392331-66-7
M. Wt: 230.3 g/mol
InChI Key: XYWCDAFPRBDRER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07589109B2

Procedure details

To a suspension of lithium aluminum hydride (84 mg, 2.2 mmol) in THF (5 mL), a solution of tert-butyl 4-cyano-4-hydroxypiperidine-1-carboxylate (200 mg, 0.88 mmol, step 1 of Example 22) in THF (1 mL) was added dropwise at 0° C. The mixture was stirred for 1 h at that temperature and Na2SO4.10H2O (400 mg) was added slowly, and the mixture was stirred for 5 h at room temperature. The mixture was filtered though a pad of Celite, washed with CH2Cl2 (20 mL×2), the filtrate was concentrated to give clear colorless oil. The residue was chromatographed on a column of silica gel eluting with CH2Cl2/MeOH/NH4OH (14:1:0.1) to give 120 mg (59%) of the title compound as white solid.
Quantity
84 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
[Compound]
Name
Na2SO4.10H2O
Quantity
400 mg
Type
reactant
Reaction Step Three
Yield
59%

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[C:7]([C:9]1([OH:22])[CH2:14][CH2:13][N:12]([C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16])[CH2:11][CH2:10]1)#[N:8]>C1COCC1>[NH2:8][CH2:7][C:9]1([OH:22])[CH2:10][CH2:11][N:12]([C:15]([O:17][C:18]([CH3:20])([CH3:19])[CH3:21])=[O:16])[CH2:13][CH2:14]1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
84 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
200 mg
Type
reactant
Smiles
C(#N)C1(CCN(CC1)C(=O)OC(C)(C)C)O
Name
Quantity
1 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Na2SO4.10H2O
Quantity
400 mg
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 5 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added slowly
FILTRATION
Type
FILTRATION
Details
The mixture was filtered though a pad of Celite
WASH
Type
WASH
Details
washed with CH2Cl2 (20 mL×2)
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to give clear colorless oil
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on a column of silica gel eluting with CH2Cl2/MeOH/NH4OH (14:1:0.1)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
NCC1(CCN(CC1)C(=O)OC(C)(C)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 120 mg
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 59.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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